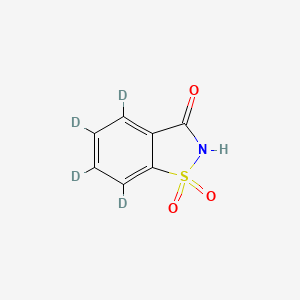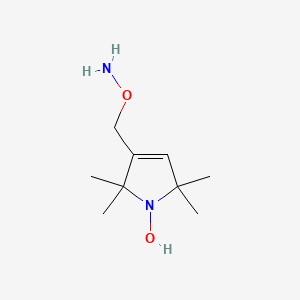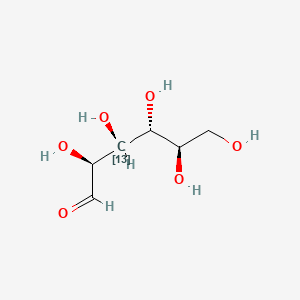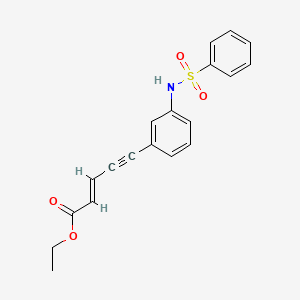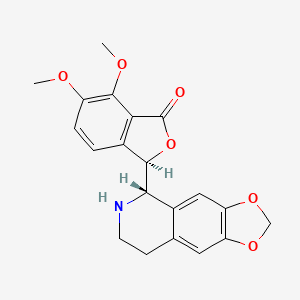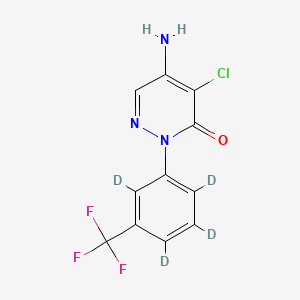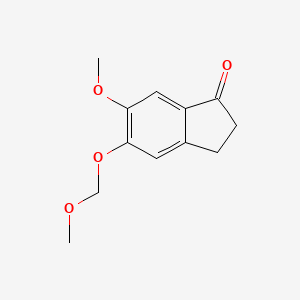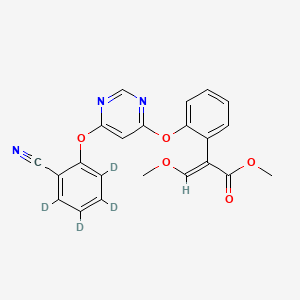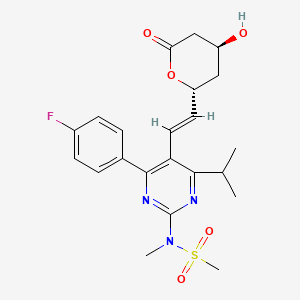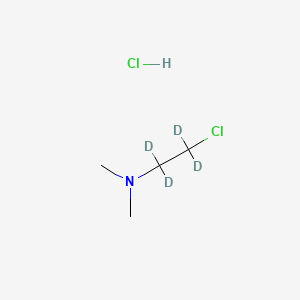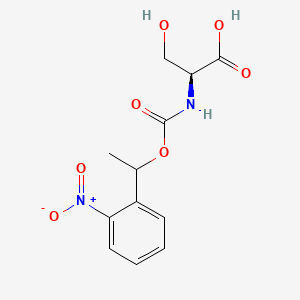
Tributyl O-Acetylcitrate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl O-Acetylcitrate-d3 is a deuterium-labeled derivative of Tributyl O-Acetylcitrate. It is a stable isotope-labeled compound with the molecular formula C20D3H31O8 and a molecular weight of 405.50 . This compound is primarily used in research and analytical applications due to its unique properties.
Mechanism of Action
Target of Action
Tributyl O-Acetylcitrate-d3, also known as Acetyl Tributyl Citrate (ATBC), primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates genes that control xenobiotic and endogenous steroid hormone metabolism .
Mode of Action
ATBC strongly activates both human and rat SXR . This activation leads to an increase in the expression and enzyme activity of Cytochrome P450 3A4 (CYP3A4) , a key enzyme involved in the metabolism of xenobiotics and endogenous steroid hormones .
Biochemical Pathways
The activation of SXR by ATBC affects the cytochrome P450 3A4 (CYP3A4) pathway . CYP3A4 is a crucial enzyme in the metabolism of a wide variety of xenobiotics, including drugs and toxins, as well as endogenous compounds like steroid hormones . Therefore, the activation of SXR and the subsequent increase in CYP3A4 activity can have significant downstream effects on the metabolism of these substances .
Pharmacokinetics
It has been found that atbc is rapidly absorbed and eliminated, and its bioavailability is around 274% in rats . Metabolic clearance may account for a considerable portion of the total clearance of ATBC . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ATBC.
Result of Action
The activation of SXR by ATBC leads to an increase in CYP3A4 mRNA levels and enzyme activity, specifically in the intestine . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs . Therefore, products containing ATBC should be used cautiously .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ATBC. For instance, ATBC is used in various products such as food wrap, vinyl toys, and pharmaceutical excipients . The specific environment in which these products are used, including temperature, humidity, and exposure to light, could potentially affect the stability and efficacy of ATBC. Furthermore, ATBC is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment), outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials), and indoor use in long-life materials with high release rate (e.g., release from fabrics, textiles during washing, removal of indoor paints) .
Biochemical Analysis
Biochemical Properties
Tributyl O-Acetylcitrate-d3 plays a significant role in biochemical reactions, particularly as a plasticizer in polymeric materials. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 3A (CYP3A), a family of enzymes involved in the metabolism of xenobiotics and endogenous compounds . This compound activates the steroid and xenobiotic receptor (SXR), which in turn induces the expression of CYP3A4 in human intestinal cells . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by activating the steroid and xenobiotic receptor (SXR), leading to increased expression of CYP3A4 in intestinal cells . This activation can alter cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been observed to induce cytochrome P450 3A1 (CYP3A1) expression in the intestine of treated rats, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the steroid and xenobiotic receptor (SXR). Upon binding to SXR, the compound induces the transcription of CYP3A4, a key enzyme in the metabolism of xenobiotics and endogenous steroids . This activation leads to increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells . The compound’s ability to modulate gene expression and enzyme activity underscores its significant biochemical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to induce sustained expression of CYP3A4 in human intestinal cells, suggesting a stable and prolonged effect
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at seemingly safe concentrations, the compound can induce adverse effects, particularly in sensitive populations such as type 2 diabetes mice . High doses of this compound have been associated with cognitive deficits, histopathological alterations, and changes in neurotransmitter levels in the brain tissue of treated mice . These findings highlight the importance of careful dosage consideration in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by the steroid and xenobiotic receptor (SXR). Upon activation of SXR, the compound induces the expression of CYP3A4, which plays a crucial role in the metabolism of xenobiotics and endogenous steroids . This interaction affects metabolic flux and metabolite levels, demonstrating the compound’s influence on metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s activation of SXR and subsequent induction of CYP3A4 suggest its localization in the intestine, where it exerts its effects on enzyme activity and gene expression
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activation of SXR and induction of CYP3A4 suggest its presence in the nucleus and endoplasmic reticulum of intestinal cells . This subcellular localization is crucial for its role in modulating gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyl O-Acetylcitrate-d3 is synthesized through the esterification of citric acid with butanol, followed by acetylation with acetic anhydride. The deuterium labeling is introduced during the acetylation step, where deuterated acetic anhydride is used .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and acetylation processes. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tributyl O-Acetylcitrate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield citric acid and butanol derivatives.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Citric acid and butanol derivatives.
Oxidation: Carboxylic acids and oxidized citric acid derivatives.
Substitution: Various substituted citric acid esters.
Scientific Research Applications
Tributyl O-Acetylcitrate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and structural analysis.
Biological Research: Employed in metabolic studies to trace the biochemical pathways and interactions of citric acid derivatives.
Medical Research: Investigated for its potential use in drug delivery systems and as a plasticizer in medical devices.
Industrial Applications: Used as a plasticizer in the production of flexible polymers and as an additive in the formulation of organic solar cells.
Comparison with Similar Compounds
Tributyl O-Acetylcitrate: The non-deuterated version of the compound.
Acetyl Tributyl Citrate: A similar compound used as a plasticizer in various applications.
Uniqueness: Tributyl O-Acetylcitrate-d3 is unique due to its deuterium labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct signals in spectroscopic analyses, allowing for precise quantification and structural elucidation .
Properties
CAS No. |
1794753-49-3 |
|---|---|
Molecular Formula |
C20H34O8 |
Molecular Weight |
405.502 |
IUPAC Name |
tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3 |
InChI Key |
QZCLKYGREBVARF-GKOSEXJESA-N |
SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C |
Synonyms |
2-(Acetyloxy-d3)-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester; Citric Acid Tributyl Ester Acetate-d3; ATBC-d3; Acetyl-d3 Butyl Citrate; Acetyl-d3 Tributyl Citrate; (Acetyl-d3)citric Acid Tributyl Ester; Blo-trol-d3; Citroflex 4A-S-d3; Citrofl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


